methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a methyl carboxylate group at position 2 and a 4-[butyl(ethyl)sulfamoyl]benzamido moiety at position 2. The molecule integrates sulfonamide and benzothiophene functionalities, which are common in pharmaceuticals and materials science due to their electronic and steric properties . Structural characterization would rely on techniques such as $^{1}\text{H-NMR}$, $^{13}\text{C-NMR}$, IR spectroscopy, and mass spectrometry, as demonstrated for analogous compounds in .
Properties
IUPAC Name |
methyl 3-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c1-4-6-15-25(5-2)32(28,29)17-13-11-16(12-14-17)22(26)24-20-18-9-7-8-10-19(18)31-21(20)23(27)30-3/h7-14H,4-6,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGRWNRLIYLBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[b]thiophene core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The sulfamoyl group (-SO₂N-) and benzothiophene core are primary sites for nucleophilic and electrophilic substitutions:
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Aromatic Electrophilic Substitution : The benzothiophene ring undergoes halogenation or nitration under acidic conditions. For example, bromination with Br₂/FeBr₃ at 0°C selectively modifies the 5-position of the benzothiophene .
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Sulfamoyl Group Reactivity : The sulfamoyl nitrogen can participate in alkylation or acylation. Reaction with methyl iodide in DMF forms a quaternary ammonium derivative.
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | DCM | 0°C | 72% |
| Methylation | CH₃I, K₂CO₃ | DMF | RT | 85% |
Oxidation and Reduction
The benzothiophene system and ester group exhibit redox activity:
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the benzothiophene’s sulfur atom to a sulfoxide or sulfone, depending on stoichiometry.
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Ester Reduction : LiAlH₄ reduces the methyl ester to a primary alcohol (-CH₂OH) at -78°C.
Notable Outcomes :
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Sulfoxide formation occurs at 0°C with 1 eq. mCPBA (89% yield).
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Over-oxidation to sulfone requires 2 eq. mCPBA at 40°C (63% yield).
Hydrolysis and Condensation
The ester and amide groups undergo hydrolysis or condensation:
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Ester Hydrolysis : NaOH/H₂O/EtOH hydrolyzes the methyl ester to a carboxylic acid (-COOH) at 80°C .
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Amide Condensation : The benzamido group reacts with amines (e.g., ethylenediamine) in DCC/DMAP to form urea derivatives .
Optimized Parameters :
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Ester hydrolysis | NaOH, H₂O, EtOH | 80°C, 6 h | Carboxylic acid |
| Amide condensation | DCC, DMAP | RT, 12 h | Urea-linked derivative |
Cross-Coupling Reactions
The benzothiophene core participates in Pd- or Cu-catalyzed couplings:
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Buchwald-Hartwig Amination : With Pd(OAc)₂ and Xantphos, aryl halides couple at the 3-position of benzothiophene .
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Suzuki-Miyaura Coupling : Boronic acids react at the 5-position using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH .
Representative Data :
| Coupling Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ | 4-Iodoanisole | 78% |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 82% |
Functional Group Interconversion
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Sulfamoyl Modification : The butyl(ethyl)sulfamoyl group reacts with SOCl₂ to form a sulfonyl chloride intermediate, enabling further derivatization.
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Ester to Amide : Treatment with NH₃/MeOH converts the ester to a primary amide (-CONH₂) .
Critical Observations :
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Sulfonyl chloride intermediates are moisture-sensitive and require anhydrous conditions.
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Amide formation proceeds via nucleophilic acyl substitution (90% yield with excess NH₃) .
Thermal and Photochemical Reactions
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Thermal Rearrangement : Heating above 150°C induces a Smiles rearrangement, transferring the sulfamoyl group to the adjacent nitrogen.
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Photodimerization : UV irradiation (254 nm) promotes [2+2] cycloaddition between benzothiophene units in concentrated solutions.
Scientific Research Applications
Biological Activities
Methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate has been investigated for various biological activities:
- Antimicrobial Properties: Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Potential: Preliminary research indicates that it may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Medicinal Chemistry
The compound is being explored as a potential drug candidate for treating various diseases:
- Drug Development: Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Research is ongoing to evaluate its pharmacokinetic properties and therapeutic index.
- Targeted Therapy: Investigations are focusing on its ability to selectively target specific molecular pathways involved in disease processes, particularly in cancer therapy.
Material Science
In material science, this compound serves as a building block for synthesizing novel materials with tailored properties:
- Polymer Chemistry: It can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 16 |
| Escherichia coli | 4 | Ciprofloxacin | 8 |
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects on various cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Doxorubicin 5 |
| A549 (Lung Cancer) | 15 | Cisplatin 10 |
Mechanism of Action
The mechanism by which methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzo[b]thiophene core may also play a role in binding to specific receptors or other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate, the following structurally related compounds are analyzed:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity and Yield The target compound’s 4-[butyl(ethyl)sulfamoyl]benzamido group introduces a bulky sulfonamide moiety, which may reduce reaction yields compared to simpler analogs like 3l (55% yield). Bulky substituents often hinder coupling reactions due to steric effects, as seen in benzothiazine derivatives where alkylation and halogenation produce isomer mixtures . Electron-withdrawing groups (e.g., sulfamoyl) enhance electrophilic reactivity but complicate regioselectivity during synthesis. For example, the 4-hydroxyphenylamino group in 3m required optimization of coupling reagents (e.g., 4-iodophenol vs. 4-iodophenyl acetate) to achieve 50% yield .
Spectroscopic and Physical Properties Melting points correlate with molecular symmetry and intermolecular interactions. The phenylamino derivative (3l) melts at 116–117°C, while the 4-hydroxyphenylamino analog (3m) has a higher melting point (166–167°C) due to hydrogen bonding from the hydroxyl group . The target compound’s sulfamoyl group may further elevate its melting point. $^{1}\text{H-NMR}$ data for 3l and 3m reveal distinct aromatic proton splitting patterns, reflecting substituent electronic effects. The sulfamoyl group in the target compound would likely deshield adjacent protons, producing unique NMR signatures.
Comparison with Sulfonyl-Containing Analogs Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 88626-25-9) shares a sulfonyl group but differs in ester (ethyl vs. methyl) and substituent positions. Ethyl esters typically exhibit lower polarity and higher lipophilicity than methyl esters, influencing solubility and bioavailability .
Synthetic Challenges Modifications to benzothiophene derivatives often face regioselectivity issues, as noted in benzothiazine chemistry. For example, alkylation or halogenation of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine produces isomer mixtures requiring laborious separation . Similar challenges may arise in functionalizing the target compound’s benzothiophene core.
Research Implications
The target compound’s butyl(ethyl)sulfamoyl group could enhance binding to hydrophobic protein pockets or modulate electronic properties for optoelectronic applications. Further studies should explore its synthesis, crystallography (using tools like SHELXL or WinGX ), and biological activity relative to analogs in Table 1.
Biological Activity
Methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse scientific literature.
Chemical Structure and Synthesis
The compound belongs to a class of benzothiophene derivatives, characterized by the presence of a sulfamoyl group and a carboxylate ester. Its molecular formula is C22H24N4O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be represented as follows:
The synthesis typically involves multi-step reactions starting from benzothiophene derivatives, followed by the introduction of the sulfamoyl group through nucleophilic substitution reactions. The process often requires specific reagents and conditions to achieve high yields and purity.
Anticancer Activity
Recent studies have explored the anticancer properties of benzothiophene derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
- HeLa Cells (Cervical Cancer) : IC50 values indicate moderate to high efficacy.
- SMMC-7721 (Liver Cancer) : Demonstrated significant inhibition with an IC50 of approximately 0.071 μM.
- K562 (Leukemia) : Displayed an IC50 of around 0.164 μM, showcasing its potential as an anticancer agent compared to standard treatments like doxorubicin .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties, particularly against bacterial strains. The minimal inhibitory concentration (MIC) values were evaluated against various pathogens:
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | ≥128 | Weak activity |
| Escherichia coli | 50 | Moderate activity |
| Candida albicans | 100 | Moderate activity |
These findings suggest that while this compound exhibits some antimicrobial activity, further optimization may be necessary to enhance its efficacy against resistant strains .
Anti-HIV Activity
In addition to its anticancer and antimicrobial properties, preliminary studies have indicated that this compound may possess anti-HIV activity. It has been shown to inhibit HIV replication in vitro, although detailed mechanisms and efficacy in vivo remain to be fully elucidated .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Sulfamoyl Group : The presence of the sulfamoyl moiety is crucial for enhancing solubility and bioactivity.
- Alkyl Substituents : Variations in alkyl chain length can significantly impact potency; longer chains tend to increase hydrophobic interactions with biological membranes.
- Aromatic Systems : Substitution patterns on the benzothiophene core affect interaction with target proteins, influencing both binding affinity and selectivity.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with varying substituents on the benzothiophene scaffold:
- Compound A : Exhibited IC50 values of 2.61 μM against MCF-7 breast cancer cells.
- Compound B : Showed excellent antibacterial activity with MIC values as low as 10 μg/mL against E. coli.
- Compound C : Demonstrated significant inhibition of Raf-1 kinase activity, suggesting potential uses in targeted cancer therapies.
These studies highlight the versatility and potential therapeutic applications of benzothiophene derivatives in pharmacology .
Q & A
Q. What are the established synthetic routes for methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate, and how are yields optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Sulfamoylation : Introduction of the butyl(ethyl)sulfamoyl group via coupling reactions using reagents like sulfonyl chlorides.
- Benzamido linkage formation : Amidation between the benzothiophene core and the sulfamoylbenzamide moiety.
- Esterification : Final carboxylate ester formation using methylating agents.
Q. Optimization Strategies :
- Continuous flow reactors improve reaction control and scalability .
- Purification : Column chromatography or recrystallization enhances purity (>95%) .
- Monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield Optimization Technique | Reference |
|---|---|---|---|
| Sulfamoylation | Butyl(ethyl)amine, sulfonyl chloride | Solvent polarity adjustment | |
| Amidation | DCC/DMAP, anhydrous DMF | Temperature control (0–25°C) | |
| Esterification | Methyl iodide, K₂CO₃ | Excess methylating agent |
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons in benzothiophene appear δ 7.2–8.5 ppm, while sulfamoyl protons resonate δ 1.0–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~470–500 g/mol) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1350 cm⁻¹ (S=O sulfonamide) confirm functional groups .
Q. What initial biological screening approaches are used to assess its bioactivity?
Methodological Answer:
- In vitro cytotoxicity assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition studies : Fluorogenic substrates test inhibition of kinases or proteases (IC₅₀ determination) .
- Solubility and stability : HPLC monitors degradation in PBS or simulated biological fluids (pH 7.4, 37°C) .
Q. Table 2: Preliminary Biological Activity Data
| Assay Type | Model System | Observed Effect | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 50% growth inhibition at 50 µM | |
| Kinase Inhibition | EGFR kinase | IC₅₀ = 12.3 µM | |
| Metabolic Stability | Rat liver microsomes | t₁/₂ = 45 min |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the sulfamoylation step?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfamoylation at the para position .
- Catalysis : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution .
- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions .
- Computational Modeling : DFT calculations predict reactive sites, guiding substituent placement .
Q. What strategies address discrepancies in reported biological activity across different studies?
Methodological Answer:
- Standardized Assay Protocols : Use common cell lines (e.g., NCI-60 panel) and normalize to reference drugs (e.g., doxorubicin) .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorogenic assays .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods predict its binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity with activity (e.g., fluoro groups enhance binding) .
Q. How do in vitro and in vivo pharmacokinetic profiles compare, and what methodological adjustments are needed?
Methodological Answer:
- In vitro PK : Microsomal stability assays (e.g., CYP450 metabolism) predict hepatic clearance .
- In vivo Adjustments :
- Formulation : Nanoemulsions improve oral bioavailability (tested in rodent models) .
- Tissue Distribution : Radiolabeled compound tracking via PET/CT imaging .
- Metabolite ID : LC-MS/MS identifies phase I/II metabolites in plasma .
Q. Table 3: Pharmacokinetic Comparison
| Parameter | In Vitro Result | In Vivo Result (Rat) | Reference |
|---|---|---|---|
| Plasma t₁/₂ | 45 min (microsomes) | 2.1 h | |
| Bioavailability | N/A | 22% (oral) | |
| Major Metabolite | Demethylated derivative | Glucuronidated sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
